8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a purine derivative. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP. The cyclohexyl, methoxyethyl, and methyl groups are all common substituents in organic chemistry .
Molecular Structure Analysis
The compound contains a purine ring, which is a heterocyclic aromatic ring system. It also has a cyclohexyl ring, which is a type of cycloalkane . The methoxyethyl and methyl groups are alkyl substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Cycloalkanes like cyclohexyl are generally nonpolar and hydrophobic . The presence of the methoxyethyl group could introduce some polarity to the molecule.Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has led to the synthesis of various derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, exploring their potential as ligands for specific receptors. These compounds, including the mentioned chemical structure, have been evaluated for their affinity towards serotoninergic and dopaminergic receptors. Studies suggest potential anxiolytic and antidepressant activities based on their receptor interactions, laying groundwork for future pharmaceutical applications in mental health treatment (Zagórska et al., 2009) (Zagórska et al., 2015).
Mechanistic Insights and Structural Analysis
Further research has delved into the structural aspects and mechanistic pathways of these derivatives, providing insights into their chemical behavior and interaction patterns. These studies contribute to a deeper understanding of how such compounds can be optimized for better receptor selectivity and efficacy, informing the design of more effective therapeutic agents (Coburn & Taylor, 1982) (Majumdar et al., 2001).
Properties
IUPAC Name |
6-cyclohexyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12-11-22-14-15(19-17(22)23(12)13-7-5-4-6-8-13)20(2)18(25)21(16(14)24)9-10-26-3/h11,13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJZLFFVFJSDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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